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Introduction
Extracellular adenosine triphosphate (ATP) and other nucleotides are crucial signaling

molecules that mediate a wide array of physiological and pathological processes through the

activation of purinergic P2 receptors.[1] This family of receptors is broadly classified into two

main subtypes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the

metabotropic P2Y receptors, which are G protein-coupled receptors.[2] Dysregulation of ATP-

mediated signaling has been implicated in various conditions, including inflammation,

neuropathic pain, cancer, and neurodegenerative disorders.

Suramin, a polysulfonated naphthylurea, is a well-established, albeit non-selective, antagonist

of P2 receptors.[3][4][5] Its ability to block both P2X and P2Y receptor subtypes has made it a

valuable tool for researchers investigating the roles of purinergic signaling in diverse biological

systems.[6] These application notes provide an overview of Suramin's mechanism of action

and detailed protocols for its use in blocking ATP-mediated signaling pathways.

Mechanism of Action
Suramin primarily functions as a competitive antagonist at P2Y receptors and a non-

competitive antagonist at many P2X receptors.[7][8] Upon binding to these receptors, Suramin
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prevents the interaction of ATP and other nucleotides, thereby inhibiting downstream signaling

cascades.[3] It is important to note that Suramin can also interact with other cellular targets,

including various enzymes and growth factor receptors, which should be considered when

interpreting experimental results.[5]

Quantitative Data: Suramin's Antagonist Profile
The following tables summarize the quantitative data on Suramin's inhibitory activity against

various P2 receptors, providing a reference for selecting appropriate concentrations for in vitro

and in vivo studies.

Table 1: Antagonist Potency (pA2 and IC50 Values) of Suramin at P2Y Receptors

Receptor
Subtype

Agonist
Cell
Line/Tissue

pA2 Value
(Mean ±
SEM)

IC50 Value
(µM)

Reference(s
)

P2Y (turkey) 2MeSATP 1321N1 cells 5.77 ± 0.11 - [7]

P2U (human) UTP 1321N1 cells
4.32 ± 0.13

(apparent)
- [7]

P2Y (general) ATP/UTP
C2C12

myotubes

4.50 ± 0.48

(ATP), 4.41 ±

0.63 (UTP)

(apparent)

- [9]

Table 2: Antagonist Potency (pA2 and IC50 Values) of Suramin at P2X Receptors

Receptor
Subtype

Agonist
Cell
Line/Tissue

pA2 Value
(Mean ±
SEM)

IC50 Value
(µM)

Reference(s
)

P2X ATP PC12 cells 4.52 - [10][11]

Table 3: Effective Concentrations of Suramin in Various Experimental Models
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Experimental
Model

Effect Concentration (µM) Reference(s)

Rat gastric fundus
Reduced ATP-induced

relaxation
200 [6]

Mouse vas deferens

Antagonized α,β-

methylene ATP

response

100 [4]

PC12 cells

Inhibited ATP-

stimulated

catecholamine

secretion

10 - 300 [10][11]

Neural Progenitor

Cells

Increased

neurosphere diameter
200

Vero E6 cells

Inhibition of SARS-

CoV-2 induced cell

death

20 (EC50) [3]

Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate the effects of

Suramin on ATP-mediated signaling.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Suramin on the viability of cultured cells.

Materials:

Cells of interest

Complete cell culture medium

Suramin sodium salt (dissolved in sterile water or PBS)

96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Phosphate Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells in the logarithmic growth phase.

Seed 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well

plate.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.[12]

Suramin Treatment:

Prepare a series of Suramin dilutions in complete culture medium.

Carefully remove the medium from the wells and replace it with 100 µL of the Suramin-

containing medium or control medium (medium without Suramin).

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce

the yellow MTT to purple formazan crystals.

Solubilization of Formazan Crystals:
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After the 4-hour incubation, add 100 µL of MTT solvent to each well.[12]

Gently pipette up and down to dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

630 nm can be used to subtract background absorbance.[12]

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the control

group (untreated cells), which is set to 100%.
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Experimental workflow for the MTT cell viability assay.
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Protocol 2: Measurement of Intracellular Calcium
([Ca2+]i) using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in

response to ATP, with and without Suramin, using the ratiometric fluorescent indicator Fura-2

AM.[13]

Materials:

Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Probenecid (optional)

HEPES-buffered saline (HBS) or other suitable physiological buffer

ATP solution

Suramin solution

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340

nm and 380 nm, emission at ~510 nm)

Procedure:

Fura-2 AM Loading Solution Preparation:

Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.

Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersal.

If using, add probenecid (1-2.5 mM) to inhibit the transport of the dye out of the cells.
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Cell Loading:

Wash the cells once with HBS.

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C in the dark. The optimal loading time and temperature should be

determined empirically for each cell type.[6][14]

Washing and De-esterification:

After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.

Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to

allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[13]

Baseline Fluorescence Measurement:

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

Record the baseline fluorescence ratio (F340/F380) for a few minutes before adding any

stimulants.

Suramin Pre-incubation and ATP Stimulation:

To test the inhibitory effect of Suramin, pre-incubate the cells with the desired

concentration of Suramin for a specified time (e.g., 15-30 minutes) before ATP stimulation.

Add ATP to the cells to induce a calcium response and record the change in the

F340/F380 ratio.

Data Analysis:

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is

proportional to the intracellular calcium concentration.

Changes in this ratio over time reflect changes in [Ca2+]i. The data can be presented as

the change in ratio or calibrated to absolute calcium concentrations using the Grynkiewicz

equation.[14]
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Protocol 3: Catecholamine Release Assay from PC12
Cells
This protocol is for measuring the release of catecholamines (e.g., dopamine) from PC12 cells

in response to ATP and the inhibitory effect of Suramin.[10][11]

Materials:

PC12 cells

Complete culture medium for PC12 cells

Krebs-Ringer-HEPES (KRH) buffer

ATP solution

Suramin solution

High-performance liquid chromatography (HPLC) system with electrochemical detection or

other suitable method for catecholamine quantification.

Procedure:

Cell Culture and Plating:

Culture PC12 cells according to standard protocols.

Plate the cells in 24-well plates and allow them to adhere and differentiate for a few days.

Pre-incubation and Washing:

Wash the cells twice with KRH buffer.

Pre-incubate the cells with KRH buffer containing the desired concentration of Suramin or

vehicle control for 15-30 minutes at 37°C.

Stimulation of Catecholamine Release:
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Remove the pre-incubation buffer and add KRH buffer containing ATP (with or without

Suramin) to stimulate catecholamine release.

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Sample Collection:

Collect the supernatant (which contains the released catecholamines) from each well.

To prevent degradation, the samples can be immediately mixed with an antioxidant

solution (e.g., perchloric acid).

Quantification of Catecholamines:

Analyze the catecholamine content in the collected supernatants using HPLC with

electrochemical detection or another sensitive method.

Data Analysis:

Quantify the amount of released catecholamine and express it as a percentage of the total

cellular catecholamine content (which can be determined by lysing the cells at the end of

the experiment).

Compare the ATP-stimulated release in the presence and absence of Suramin to

determine the inhibitory effect.

Visualization of Signaling Pathways and
Experimental Workflows
The following diagrams illustrate the ATP-mediated signaling pathway and a general

experimental workflow for characterizing Suramin's antagonistic properties.
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ATP signaling via P2X and P2Y receptors and inhibition by Suramin.
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Experiment
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Workflow for determining Suramin's mechanism of antagonism using Schild analysis.
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Conclusion
Suramin remains a valuable pharmacological tool for the initial characterization of ATP-

mediated signaling in a variety of biological systems. Its broad-spectrum antagonism of P2

receptors allows for a general assessment of purinergic involvement in a process of interest.

However, due to its non-selective nature and potential off-target effects, results obtained using

Suramin should be interpreted with caution and ideally confirmed with more selective

antagonists as they become available. The protocols and data provided in these application

notes offer a starting point for researchers to effectively utilize Suramin in their investigations of

purinergic signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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